Vardenafil Oxopiperazine-D6 (Impurity)
CAS No.:
Cat. No.: VC0201443
Molecular Formula: C₂₁H₂₀D₆N₆O₅S
Molecular Weight: 480.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₀D₆N₆O₅S |
---|---|
Molecular Weight | 480.57 |
Introduction
Chemical Characterization and Properties
Vardenafil Oxopiperazine-D6 (Impurity) is a stable isotope-labeled compound with the IUPAC name 2-[2-ethoxy-5-(2,2,3,3,6,6-hexadeuterio-5-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f] triazin-4-one . The compound is characterized by the deuterium labeling at specific positions of the oxopiperazine ring, making it particularly valuable for analytical chemistry applications. Its molecular formula is C21H20D6N6O5S, representing a structure where six hydrogen atoms have been replaced with deuterium .
The compound has a molecular weight of 480.57 g/mol and is primarily available in neat form with high purity specifications exceeding 95% as determined by HPLC analysis . The CAS registry number assigned to this compound is 448184-58-5, providing a unique identifier in chemical databases .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Vardenafil Oxopiperazine-D6 (Impurity)
Property | Value | Reference |
---|---|---|
Molecular Formula | C21H20D6N6O5S | |
Molecular Weight | 480.57 g/mol | |
CAS Number | 448184-58-5 | |
Purity | >95% (HPLC) | |
Physical State | Neat (solid) | |
Structure Classification | Stable Isotope Labeled |
The compound represents a deuterated version of vardenafil oxopiperazine, which is known to be an important metabolite or degradation product of vardenafil. The strategic placement of deuterium atoms in the 2,2,3,3,6,6-positions of the oxopiperazine moiety creates a compound that retains essentially the same chemical properties as the non-deuterated version but can be distinguished by mass spectrometry techniques .
Analytical Applications and Significance
Vardenafil Oxopiperazine-D6 serves crucial functions in pharmaceutical analysis, particularly as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) techniques. The deuterium labeling creates a mass shift that allows for clear differentiation from the non-labeled compound in mass spectrometric analysis, while maintaining nearly identical chromatographic behavior .
Role in Pharmaceutical Quality Control
As a labeled analogue of Vardenafil oxopiperazine, this compound is primarily utilized in analytical chemistry to identify and quantify vardenafil and its impurities or metabolites in various matrices . The pharmaceutical industry employs such deuterated standards to ensure accurate quantification of active pharmaceutical ingredients and their related substances, which is essential for quality control of medications.
Contemporary pharmaceutical analysis often employs sophisticated LC-MS/MS methods for the detection and quantification of erectile dysfunction drugs like vardenafil. The Orbitrap-based LC-MS/MS method shows enhanced speed (5-fold and 2.5-fold, respectively) and sensitivity compared to traditional methods, with no observed false positives or false negatives . Vardenafil Oxopiperazine-D6 can serve as an ideal internal standard in such analyses.
Research Methods and Analytical Techniques
Various analytical techniques have been employed in research involving vardenafil and its related compounds, including Vardenafil Oxopiperazine-D6. These methods are critical for pharmaceutical analysis, particularly in detecting adulteration and counterfeit compounds.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for analysis of vardenafil and its related compounds. In one notable study of vardenafil bioavailability, the SDS-089 nasal Vardenafil solution showed excellent accuracy (mean 100, Standard Deviation 4.1, % Relative Standard Deviation of 4%) and good precision (mean 50.1, SD 2.1, %RSD of 4%) on high (50ng/ml) QC assay tests .
Table 2: Representative Pharmacokinetic Parameters from LC-MS/MS Analysis
Parameter | Nasal Spray (4mg) | Oral Tablet (10mg) | Reference |
---|---|---|---|
T1/2 (hour) | 2.52±0.99 | 2.46±0.73 | |
Tmax (hour) | 0.17±0.54 | 0.97±0.35 | |
Cmax (ng/mL) | 9.21±4.11 | 11.24±7.83 | |
AUC0-inf (ng/mL*h) | 21.03±12.54 | 37.25±41.51 |
This type of analysis often requires internal standards like Vardenafil Oxopiperazine-D6 to achieve the reported levels of precision and accuracy.
Structure Elucidation Techniques
For structure elucidation of vardenafil and related compounds, researchers employ multiple complementary techniques:
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LC-ESI-MSn (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)
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Direct-infusion ESI-MSn
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1H- and 13C-NMR (Nuclear Magnetic Resonance)
For LC-DAD analysis, C18 columns (250 mm × 4.6 mm × 5.0 µm) with gradient elution conditions are commonly used, employing mobile phases such as 10 mM ammonium formate (A) and acetonitrile (B). For LC-MS analysis, researchers typically use C18 columns (150 mm × 2.0 mm × 3.0 µm), while dichloromethane serves as a common solvent for NMR spectroscopy .
HPTLC Method
High-performance thin-layer chromatography (HPTLC) has also been validated as a suitable and economical method for screening PDE-5 inhibitors, including vardenafil and its related compounds, as adulterants in dietary supplements intended for sexual activity enhancement . This method is often performed on Merck silica gel 60 F254 Premium Purity HPTLC glass plates with mobile phases consisting of tert-butyl methyl ether:methanol:ammonia or methanol:ethyl acetate in specific ratios .
Relationship to Other Vardenafil Compounds
Vardenafil Oxopiperazine-D6 is part of a larger family of vardenafil-related compounds, including various metabolites, impurities, and isotopically labeled analogues. Understanding its relationship to these compounds provides context for its analytical applications.
Comparison with Related Vardenafil Compounds
Table 4: Comparison of Vardenafil Oxopiperazine-D6 with Related Compounds
Analytical Method Validation for Vardenafil Compounds
The validation of analytical methods for vardenafil and its related compounds, including Vardenafil Oxopiperazine-D6, is critical for ensuring accurate and reliable results in pharmaceutical analysis.
Method Validation Parameters
In the development of analytical methods for vardenafil compounds, several validation parameters are typically assessed:
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Accuracy: Measured as the closeness of agreement between the true value and the observed value
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Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day)
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Specificity: Ability to measure the analyte unequivocally in the presence of other components
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Linearity: Assessment of the relationship between response and concentration
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Range: Interval between the upper and lower levels of analyte that have been demonstrated to be determined with precision, accuracy, and linearity
In one study, the validation of the LC-MS/MS method for vardenafil demonstrated excellent accuracy (mean 100.8, SD 3.7, %RSD of 4%) and good precision (mean 50.4, SD 1.8, %RSD of 4%) on high (50ng/ml) plasma assay tests . Such rigorous validation ensures reliable results in analytical applications.
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